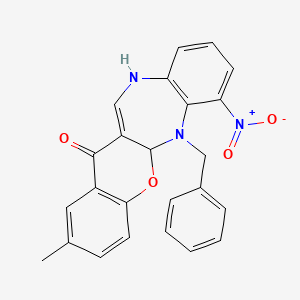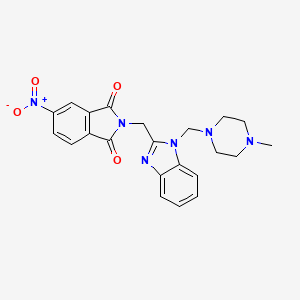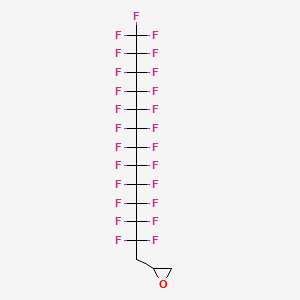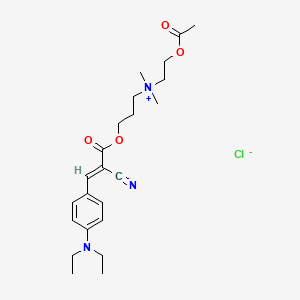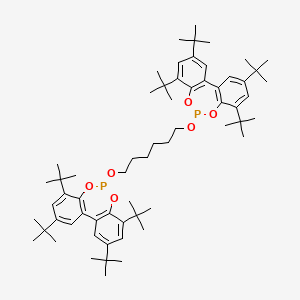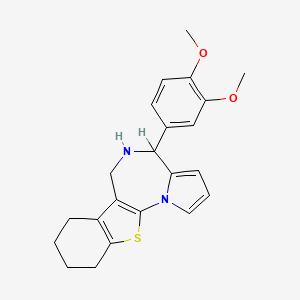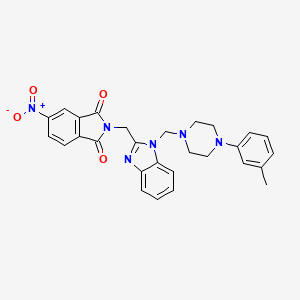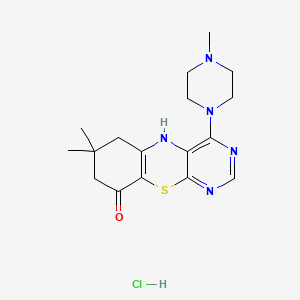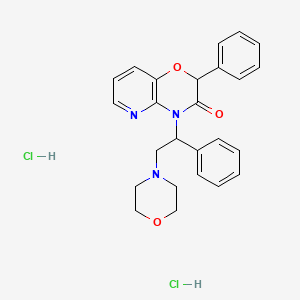
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core, followed by the introduction of the morpholinyl and phenylethyl groups. Common reagents used in these reactions include:
Pyridine derivatives: To form the pyrido ring.
Oxazinone precursors: For the oxazinone ring formation.
Morpholine: To introduce the morpholinyl group.
Phenylethyl halides: For the phenylethyl group attachment.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control reaction temperature.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
“2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
Medically, this compound could be explored for its pharmacological properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various applications, including coatings, adhesives, and more.
作用机制
The mechanism of action of “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.
Morpholine-containing compounds: Molecules that include the morpholine ring.
Phenylethyl derivatives: Compounds with phenylethyl groups attached to various core structures.
Uniqueness
What sets “2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(4-morpholinyl)-1-phenylethyl)-2-phenyl-, dihydrochloride” apart is its unique combination of functional groups and ring structures
属性
CAS 编号 |
88809-80-7 |
|---|---|
分子式 |
C25H27Cl2N3O3 |
分子量 |
488.4 g/mol |
IUPAC 名称 |
4-(2-morpholin-4-yl-1-phenylethyl)-2-phenylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H25N3O3.2ClH/c29-25-23(20-10-5-2-6-11-20)31-22-12-7-13-26-24(22)28(25)21(19-8-3-1-4-9-19)18-27-14-16-30-17-15-27;;/h1-13,21,23H,14-18H2;2*1H |
InChI 键 |
HSEGPLGSQZYBCX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





